Cas no 2228694-33-3 (3-2-(dimethylamino)-3,4-difluorophenylpropanoic acid)
3-2-(dimethylamino)-3,4-difluorophenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-2-(dimethylamino)-3,4-difluorophenylpropanoic acid
- 2228694-33-3
- EN300-1734444
- 3-[2-(dimethylamino)-3,4-difluorophenyl]propanoic acid
-
- Inchi: 1S/C11H13F2NO2/c1-14(2)11-7(4-6-9(15)16)3-5-8(12)10(11)13/h3,5H,4,6H2,1-2H3,(H,15,16)
- InChI Key: QEWMNENNNULCIM-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1N(C)C)CCC(=O)O)F
Computed Properties
- Exact Mass: 229.09143498g/mol
- Monoisotopic Mass: 229.09143498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 40.5Ų
3-2-(dimethylamino)-3,4-difluorophenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1734444-1g |
3-[2-(dimethylamino)-3,4-difluorophenyl]propanoic acid |
2228694-33-3 | 1g |
$1057.0 | 2023-09-20 | ||
| Enamine | EN300-1734444-5g |
3-[2-(dimethylamino)-3,4-difluorophenyl]propanoic acid |
2228694-33-3 | 5g |
$3065.0 | 2023-09-20 | ||
| Enamine | EN300-1734444-10g |
3-[2-(dimethylamino)-3,4-difluorophenyl]propanoic acid |
2228694-33-3 | 10g |
$4545.0 | 2023-09-20 | ||
| Enamine | EN300-1734444-0.05g |
3-[2-(dimethylamino)-3,4-difluorophenyl]propanoic acid |
2228694-33-3 | 0.05g |
$888.0 | 2023-09-20 | ||
| Enamine | EN300-1734444-0.1g |
3-[2-(dimethylamino)-3,4-difluorophenyl]propanoic acid |
2228694-33-3 | 0.1g |
$930.0 | 2023-09-20 | ||
| Enamine | EN300-1734444-0.25g |
3-[2-(dimethylamino)-3,4-difluorophenyl]propanoic acid |
2228694-33-3 | 0.25g |
$972.0 | 2023-09-20 | ||
| Enamine | EN300-1734444-0.5g |
3-[2-(dimethylamino)-3,4-difluorophenyl]propanoic acid |
2228694-33-3 | 0.5g |
$1014.0 | 2023-09-20 | ||
| Enamine | EN300-1734444-1.0g |
3-[2-(dimethylamino)-3,4-difluorophenyl]propanoic acid |
2228694-33-3 | 1g |
$1057.0 | 2023-06-04 | ||
| Enamine | EN300-1734444-2.5g |
3-[2-(dimethylamino)-3,4-difluorophenyl]propanoic acid |
2228694-33-3 | 2.5g |
$2071.0 | 2023-09-20 | ||
| Enamine | EN300-1734444-5.0g |
3-[2-(dimethylamino)-3,4-difluorophenyl]propanoic acid |
2228694-33-3 | 5g |
$3065.0 | 2023-06-04 |
3-2-(dimethylamino)-3,4-difluorophenylpropanoic acid Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-2-(dimethylamino)-3,4-difluorophenylpropanoic acid
3-2-(Dimethylamino)-3,4-Difluorophenylpropanoic Acid (CAS No. 2228694-33-3): A Comprehensive Overview
3-2-(Dimethylamino)-3,4-difluorophenylpropanoic acid, a compound with the CAS registry number 2228694-33-3, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of phenylpropanoic acid, featuring a dimethylamino group and two fluorine atoms at specific positions on the aromatic ring. Its unique structure endows it with intriguing chemical properties and potential applications in drug development.
The synthesis of 3-2-(dimethylamino)-3,4-difluorophenylpropanoic acid involves a series of carefully designed organic reactions. Researchers have explored various methodologies to optimize its production, including Friedel-Crafts alkylation, nucleophilic substitution, and Suzuki coupling reactions. Recent advancements in catalytic systems have significantly improved the yield and purity of this compound, making it more accessible for further studies.
One of the most compelling aspects of 3-2-(dimethylamino)-3,4-difluorophenylpropanoic acid is its pharmacological profile. Preclinical studies have demonstrated its potential as a modulator of ion channels, particularly voltage-gated sodium channels. This property suggests its utility in treating conditions such as epilepsy and chronic pain. Furthermore, its fluorinated aromatic ring enhances its lipophilicity, which may improve its bioavailability when administered orally.
Recent research has also highlighted the compound's ability to act as a ligand for certain G-protein coupled receptors (GPCRs). This interaction could pave the way for its application in treating neurological disorders, such as anxiety and depression. Collaborative efforts between medicinal chemists and pharmacologists have led to the design of analogs with improved selectivity and reduced off-target effects.
The structural versatility of 3-2-(dimethylamino)-3,4-difluorophenylpropanoic acid allows for extensive modifications to tailor its properties for specific therapeutic applications. For instance, substituting the dimethylamino group with other nitrogen-containing moieties has been shown to modulate its pharmacokinetic profile. Additionally, introducing electron-withdrawing groups on the aromatic ring can enhance its stability and metabolic resistance.
In terms of safety and toxicity profiles, 3-2-(dimethylamino)-3,4-difluorophenylpropanoic acid has undergone rigorous in vitro and in vivo testing. Results indicate that it exhibits low acute toxicity and minimal adverse effects at therapeutic doses. However, long-term studies are still required to fully assess its safety profile for chronic use.
The development of 3-2-(dimethylamino)-3,4-difluorophenylpropanoic acid into a clinical candidate hinges on several factors, including its scalability for large-scale production and regulatory approval. Collaborative efforts between academia and industry are crucial to overcoming these challenges and advancing this compound toward clinical trials.
In conclusion, 3-2-(dimethylamino)-3,4-difluorophenylpropanoic acid (CAS No. 2228694-33-3) represents a promising lead compound with diverse applications in drug discovery. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and pharmacological insights, positions it as a valuable tool in addressing unmet medical needs.
2228694-33-3 (3-2-(dimethylamino)-3,4-difluorophenylpropanoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)